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molecular formula C9H14BrNS B8705510 [(4-Bromothiophen-2-yl)methyl](2-methylpropyl)amine

[(4-Bromothiophen-2-yl)methyl](2-methylpropyl)amine

Cat. No. B8705510
M. Wt: 248.19 g/mol
InChI Key: VWVJHOTYYLZICK-UHFFFAOYSA-N
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Patent
US08039493B2

Procedure details

In analogy to example 13, step 1, 4-bromothiophene-2-carboxaldehyde was reacted with isobutylamine and sodium borohydride in methanol to give (4-bromo-thiophen-2-ylmethyl)-isobutyl-amine as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=O)[S:5][CH:6]=1.[CH2:9]([NH2:13])[CH:10]([CH3:12])[CH3:11].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][NH:13][CH2:9][CH:10]([CH3:12])[CH3:11])[S:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)CNCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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